3-(Pent-4-en-1-yl)thiophene
Overview
Description
3-(Pent-4-en-1-yl)thiophene is an organic compound with the molecular formula C9H12S. It consists of a thiophene ring substituted with a pent-4-en-1-yl group at the third position. Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, material science, and organic electronics.
Synthetic Routes and Reaction Conditions:
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide to form thiophene derivatives.
Gewald Reaction: This is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, producing aminothiophene derivatives.
Metal-Free Cyclization: Recent advancements include the metal-free cyclization of 4-en-1-yn-3-yl acetates to yield substituted thiophenes.
Industrial Production Methods:
- Industrial production often involves the use of scalable and efficient synthetic routes such as the Paal-Knorr synthesis and the Gewald reaction. These methods are favored due to their high yields and relatively mild reaction conditions.
Types of Reactions:
Oxidation: Thiophene derivatives can undergo oxidation reactions, often leading to the formation of sulfoxides and sulfones.
Reduction: Reduction of thiophene derivatives can yield dihydrothiophenes or tetrahydrothiophenes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Major Products:
- Oxidation typically yields sulfoxides and sulfones.
- Reduction can produce dihydrothiophenes or tetrahydrothiophenes.
- Substitution reactions result in a variety of functionalized thiophenes, depending on the substituents introduced .
Chemistry:
- Thiophene derivatives are used as building blocks in the synthesis of more complex organic molecules.
- They serve as intermediates in the production of pharmaceuticals and agrochemicals .
Biology and Medicine:
- Thiophene-based compounds exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .
- They are used in the development of drugs targeting various diseases, such as cancer and bacterial infections .
Industry:
Mechanism of Action
The mechanism of action of 3-(Pent-4-en-1-yl)thiophene and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, thiophene-based drugs may inhibit enzyme activity or modulate receptor function, leading to therapeutic effects . The exact pathways and molecular targets can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Thiophene: The parent compound, a five-membered ring with one sulfur atom.
2,5-Dimethylthiophene: A thiophene derivative with methyl groups at the second and fifth positions.
3-Methylthiophene: A thiophene derivative with a methyl group at the third position.
Uniqueness of 3-(Pent-4-en-1-yl)thiophene:
- The presence of the pent-4-en-1-yl group at the third position imparts unique chemical and physical properties to this compound.
- This substitution can influence the compound’s reactivity, making it suitable for specific applications in organic synthesis and material science .
Properties
IUPAC Name |
3-pent-4-enylthiophene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12S/c1-2-3-4-5-9-6-7-10-8-9/h2,6-8H,1,3-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGWOLUHGPJMUIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCC1=CSC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801311002 | |
Record name | 3-(4-Penten-1-yl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801311002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
235088-75-2 | |
Record name | 3-(4-Penten-1-yl)thiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=235088-75-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Penten-1-yl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801311002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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